molecular formula C23H20Cl2N2O5S B11687284 (4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid

(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid

Cat. No.: B11687284
M. Wt: 507.4 g/mol
InChI Key: OXNVTIQSCNSKBZ-OVCLIPMQSA-N
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Description

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the core diazinane structure. This is followed by the introduction of the tert-butylphenyl group and the dichlorophenoxyacetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microreactor technology can also enhance the sustainability and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5E)-1-(4-TERT-BUTYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,6-DICHLOROPHENOXY)ACETIC ACID is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H20Cl2N2O5S

Molecular Weight

507.4 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,6-dichlorophenoxy]acetic acid

InChI

InChI=1S/C23H20Cl2N2O5S/c1-23(2,3)13-4-6-14(7-5-13)27-21(31)15(20(30)26-22(27)33)8-12-9-16(24)19(17(25)10-12)32-11-18(28)29/h4-10H,11H2,1-3H3,(H,28,29)(H,26,30,33)/b15-8+

InChI Key

OXNVTIQSCNSKBZ-OVCLIPMQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=S

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=S

Origin of Product

United States

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